2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde
Brand Name: Vulcanchem
CAS No.: 1422344-03-3
VCID: VC2832946
InChI: InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2
SMILES: C1C(C1C2=CC=C(C=C2)Cl)C=O
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde

CAS No.: 1422344-03-3

Cat. No.: VC2832946

Molecular Formula: C10H9ClO

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde - 1422344-03-3

Specification

CAS No. 1422344-03-3
Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
IUPAC Name 2-(4-chlorophenyl)cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2
Standard InChI Key CVMYPHZJAWTPFF-UHFFFAOYSA-N
SMILES C1C(C1C2=CC=C(C=C2)Cl)C=O
Canonical SMILES C1C(C1C2=CC=C(C=C2)Cl)C=O

Introduction

2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a chlorophenyl group and an aldehyde functional group. This compound is of interest due to its unique structural features and potential applications in organic synthesis and pharmaceutical chemistry. The cyclopropane ring, being planar and having intermediate C–C bond character, contributes to the compound's reactivity and stability .

Synthesis Methods

The synthesis of 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the chlorophenyl and aldehyde groups. One common approach is starting from aryl aldehydes and using methods such as Simmons-Smith reaction for cyclopropanation, followed by oxidation steps to introduce the aldehyde group .

Synthesis StepsDescription
1. CyclopropanationFormation of the cyclopropane ring using Simmons-Smith reaction or similar methods.
2. Introduction of Chlorophenyl GroupTypically achieved through a Grignard reaction or similar organometallic methods.
3. Oxidation to AldehydeUse of oxidizing agents like PCC (pyridinium chlorochromate) to convert the alcohol to an aldehyde .

Applications and Research Findings

While specific research on 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde is limited, compounds with cyclopropane rings have been explored for their biological activities, including antifungal, anticonvulsant, and anticancer properties . The cyclopropane ring's unique properties make it a valuable component in drug design.

Biological ActivityDescription
Antifungal ActivityCyclopropane-containing compounds have shown efficacy against Candida spp. and other fungi .
Anticonvulsant ActivitySome cyclopropane derivatives exhibit anticonvulsant properties without impairing motor skills .
Anticancer PotentialThough not directly studied for 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde, cyclopropane rings are of interest in anticancer drug design due to their reactivity and stability .

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